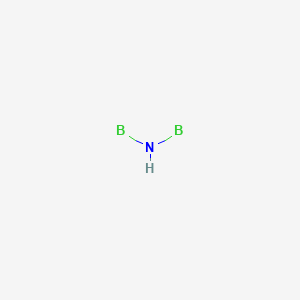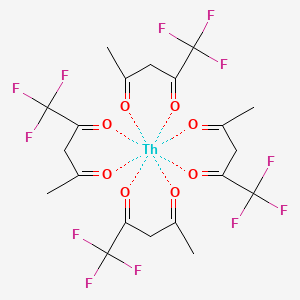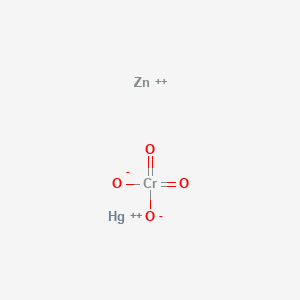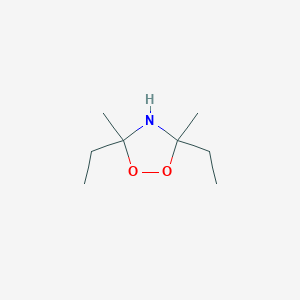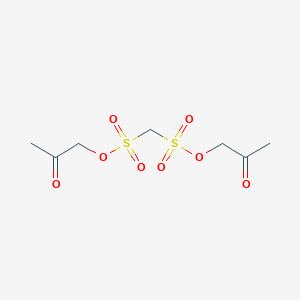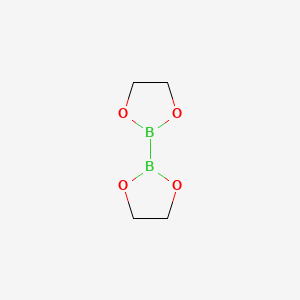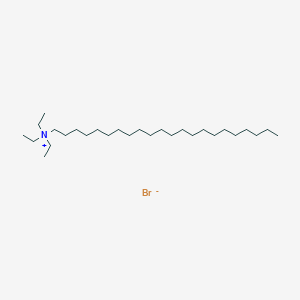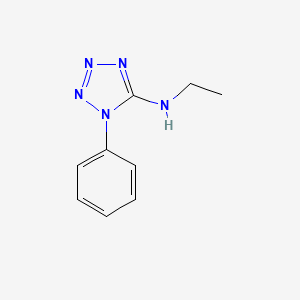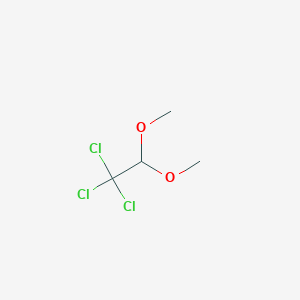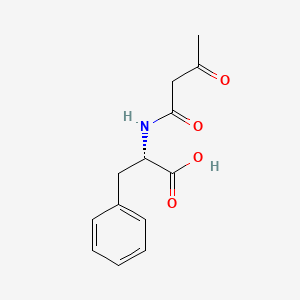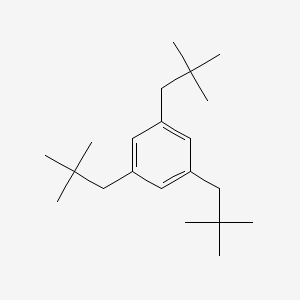
1,3,5-Tri-neopentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri-neopentylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene where three hydrogen atoms are replaced by neopentyl groups. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tri-neopentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri-neopentylbenzene can undergo various chemical reactions, including:
Oxidation: The neopentyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target any functional groups present on the neopentyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur, although the bulky neopentyl groups may hinder these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Neopentyl alcohols, neopentyl aldehydes, or neopentyl carboxylic acids.
Reduction: Reduced forms of any functional groups present on the neopentyl substituents.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3,5-Tri-neopentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its bulky substituents can influence the steric environment in reactions, making it useful in studying steric effects.
Biology: While specific biological applications are limited, derivatives of this compound could be explored for their potential biological activity.
Industry: Used in the production of specialty chemicals and materials where bulky substituents are required to achieve specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri-neopentylbenzene largely depends on the specific reactions it undergoes. The bulky neopentyl groups can influence the reactivity of the benzene ring by providing steric hindrance, which can affect the approach of reactants and the stability of intermediates. This steric effect can be leveraged to control reaction pathways and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with tert-butyl groups instead of neopentyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of neopentyl groups.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Tri-neopentylbenzene is unique due to the presence of neopentyl groups, which are larger and more sterically demanding than tert-butyl, ethyl, or isopropyl groups. This increased steric bulk can significantly influence the compound’s reactivity and the outcome of chemical reactions.
Propiedades
Número CAS |
21411-39-2 |
|---|---|
Fórmula molecular |
C21H36 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1,3,5-tris(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
Clave InChI |
ZWSGJJOEFPCZLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
